Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)

CAS No.:

Cat. No.: VC16231663

Molecular Formula: C7H9N2O+

Molecular Weight: 137.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N2O+ |

|---|---|

| Molecular Weight | 137.16 g/mol |

| IUPAC Name | 1-methylpyridin-1-ium-2-carboxamide |

| Standard InChI | InChI=1S/C7H8N2O/c1-9-5-3-2-4-6(9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |

| Standard InChI Key | ZUSYYGDWLGXDSL-UHFFFAOYSA-O |

| Canonical SMILES | C[N+]1=CC=CC=C1C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

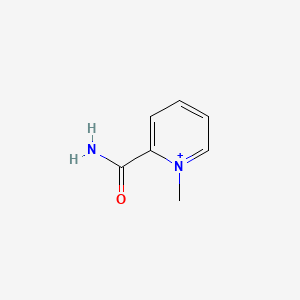

The compound features a pyridine core where the nitrogen atom is quaternized by a methyl group, resulting in a positively charged pyridinium ion. The aminocarbonyl (-CONH) substituent at the 2-position introduces both hydrogen-bonding capacity and polar character. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-methylpyridin-1-ium-2-carboxamide | PubChem |

| Canonical SMILES | C[N+]1=CC=CC=C1C(=O)N | VulcanChem |

| InChI Key | ZUSYYGDWLGXDSL-UHFFFAOYSA-O | PubChem |

| Molecular Formula | VulcanChem |

The planar pyridinium ring and the electron-withdrawing aminocarbonyl group create a dipole moment that influences reactivity and solubility.

Physical and Chemical Characteristics

While experimental data on melting and boiling points remain limited, the compound’s quaternary ammonium nature suggests high solubility in polar solvents such as water and methanol. The aminocarbonyl group enhances stability through intramolecular hydrogen bonding, as evidenced by computational studies of analogous pyridinium derivatives .

Synthesis and Preparation

Synthetic Pathways

The synthesis of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) typically involves two sequential reactions:

-

Quaternization: Pyridine or a substituted pyridine is alkylated using methyl iodide or dimethyl sulfate to form the 1-methylpyridinium intermediate.

-

Aminocarbonylation: Introduction of the aminocarbonyl group at the 2-position via nucleophilic acyl substitution or palladium-catalyzed carbonylation.

A representative reaction scheme is:

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction yields by stabilizing ionic intermediates.

-

Temperature Control: Quaternization proceeds optimally at 60–80°C, while aminocarbonylation requires milder conditions (25–40°C) to prevent decomposition .

Applications in Scientific Research

Pharmaceutical Intermediates

Pyridinium derivatives are pivotal in drug discovery due to their bioavailability and ability to interact with biological targets. For this compound, the aminocarbonyl group may serve as a hydrogen-bond donor in enzyme inhibition, though specific pharmacological studies remain sparse.

Catalysis and Ionic Liquids

The cationic nature of the pyridinium ring enables its use as a phase-transfer catalyst in biphasic reactions. Comparative studies highlight its superiority over traditional catalysts like tetrabutylammonium bromide in esterification reactions .

Materials Science

In polymer chemistry, the compound acts as a cross-linking agent for carboxyl-containing polymers, enhancing mechanical strength. For example, cross-linked poly(acrylic acid) films exhibit a 40% increase in tensile modulus when modified with this agent.

Comparative Analysis with Analogous Compounds

The aminocarbonyl group uniquely enables interactions with biological macromolecules, distinguishing it from simpler pyridinium salts.

Future Research Directions

-

Pharmacological Screening: Investigate antimicrobial or anticancer activity using in vitro assays.

-

Green Chemistry Applications: Explore its role in biodegradable ionic liquids for sustainable catalysis.

-

Structural Modifications: Synthesize analogs with varied alkyl chain lengths to optimize physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume